molecular formula C18H20N2O5 B8588706 Tert-butyl (2-(benzyloxy)-5-nitrophenyl)carbamate

Tert-butyl (2-(benzyloxy)-5-nitrophenyl)carbamate

Cat. No. B8588706
M. Wt: 344.4 g/mol
InChI Key: BMCHDPVRSSINCA-UHFFFAOYSA-N
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Description

Tert-butyl (2-(benzyloxy)-5-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl N-(5-nitro-2-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H20N2O5/c1-18(2,3)25-17(21)19-15-11-14(20(22)23)9-10-16(15)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,19,21)

InChI Key

BMCHDPVRSSINCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL 3-neck RBF equipped with N2-bubbler and thermo pocket, tert-butyl (2-hydroxy-5-nitrophenyl)carbamate (2.0 g), benzyl alcohol (1.02 g) and triphenyl phosphine (2.48 g) were taken in 10 mL DCM. The reaction mixture was cooled to 0° C. Diethyl azodicarboxylate (1.65 g) was dissolved in 10 mL DCM was added dropwise in the reaction. The reaction mixture was stirred at room temperature for 24 h. The reaction mixture was monitored on TLC using hexane:ethyl acetate (6:4) as mobile phase. After completion, the reaction was poured into water and extracted with DCM (3×50 mL). The DCM layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure at 40° C. Purification was carried out by column chromatography. Desired product eluted with 5% ethyl acetate in hexane to give, after concentration, 1.03 g of tert-butyl (2-(benzyloxy)-5-nitrophenyl)carbamate. 1H NMR: DMSO-d6 (400 MHz) 1.48 (s, 9H), 5.34 (s, 2H), 7.26 (d, 1H, J=9.2), 7.35 (m, 1H), 7.41 (m, 2H), 7.54 (d, 2H, J=6.8), 7.95 (dd, 1H, J=2.8, 9.2), 8.51 (s, 1H), 8.64 (d, 1H, J=2.8).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
2.48 g
Type
reactant
Reaction Step Four
Quantity
1.65 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
hexane ethyl acetate
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0 (± 1) mol
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Reaction Step Eight

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